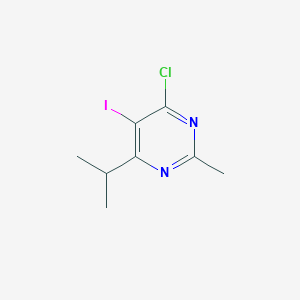

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10ClIN2 |

|---|---|

Molecular Weight |

296.53 g/mol |

IUPAC Name |

4-chloro-5-iodo-2-methyl-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C8H10ClIN2/c1-4(2)7-6(10)8(9)12-5(3)11-7/h4H,1-3H3 |

InChI Key |

ZEDZGVZJHVUDRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)I)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine in Organic Solvents

Abstract: 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is a halogenated and substituted pyrimidine derivative with significant potential as a key intermediate in medicinal chemistry and drug discovery. A compound's solubility profile is a cornerstone of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. As of this guide's publication, specific, quantitative solubility data for this compound in a broad range of organic solvents is not publicly available. This document, therefore, serves as an in-depth technical guide for researchers, chemists, and drug development professionals, outlining the foundational principles and a robust experimental framework to systematically determine this critical physicochemical property. We provide detailed, self-validating protocols, explain the rationale behind experimental choices, and offer methods for data analysis and presentation, empowering research teams to generate the high-quality data necessary for informed decision-making in their development pipelines.

Introduction: The Critical Role of Solubility

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and bioactive compounds.[1] The specific derivative, 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine, incorporates several functional groups that modulate its chemical properties: a reactive chloro group, a bulky iodo group, a lipophilic isopropyl moiety, and a methyl group. These features make it a versatile building block for creating more complex molecules.

However, before a compound can be effectively utilized, its solubility must be understood. Solubility, the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a fundamental parameter that dictates:

-

Synthetic Chemistry: Choice of reaction solvents, concentration limits, and purification strategies like crystallization.[2]

-

Drug Discovery: Suitability for high-throughput screening (HTS) assays, as poor solubility can lead to false negatives or inaccurate structure-activity relationships (SAR).

-

Formulation Science: Development of viable dosage forms, as a drug must be in solution to be absorbed and exert its therapeutic effect.[3]

This guide provides the necessary theoretical background and practical, step-by-step methodologies to accurately characterize the solubility of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the primary qualitative predictor of solubility.[4][5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this, we must first analyze the predicted physicochemical properties of the target compound.

2.1. Physicochemical Profile of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

While experimental data is scarce, we can infer properties from its structure:

-

Polarity: The pyrimidine ring contains two nitrogen atoms, which are polar. However, the molecule lacks significant hydrogen bond donor capabilities.

-

Lipophilicity: The presence of a chloro group, a large iodo atom, and an isopropyl group significantly increases the molecule's lipophilicity (fat-solubility). The calculated XLogP (a measure of lipophilicity) for structurally similar compounds like 4-chloro-5-isopropyl-2-methylpyrimidine is approximately 2.7, suggesting a preference for non-polar environments.[6] The addition of an iodine atom will further increase this value.

-

Molecular Weight: The molecular weight is substantial, which can often correlate with lower solubility.

Prediction: Based on this profile, 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is expected to be poorly soluble in water and highly polar protic solvents. Its solubility is predicted to be higher in organic solvents of moderate to low polarity. Solvents capable of dipole-dipole interactions may effectively solvate the pyrimidine core.

2.2. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they answer different questions in the development process.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a compound and solvent have been in contact long enough to reach a saturated state. It is the gold standard for formulation and biopharmaceutical studies.[7] The shake-flask method is the most common way to determine this value.[2]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8] It is a high-throughput measurement essential during early discovery to assess if a compound will remain in solution during biological assays.[9]

This guide will focus primarily on determining the thermodynamic solubility, which provides a more fundamental characterization of the compound.

Experimental Design for Solubility Determination

A systematic approach is required to generate a reliable solubility profile. This involves a rational selection of solvents and a robust, validated analytical methodology.

3.1. Rationale for Solvent Selection

To build a comprehensive profile, a diverse panel of organic solvents should be selected, covering a range of polarities and chemical classes relevant to both synthesis and formulation.

| Solvent Class | Example Solvents | Primary Intermolecular Forces | Relevance |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Dipole-Dipole | Common reaction and HTS solvents. Often show high solvating power.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Used in synthesis, purification, and some formulations. |

| Non-Polar Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Excellent solvents for many organic reactions and extractions. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Dipole-Dipole (weak), London Dispersion | Common reaction and extraction solvents.[10] |

| Esters | Ethyl Acetate (EtOAc) | Dipole-Dipole, London Dispersion | Widely used in chromatography and extraction. |

| Aromatic Hydrocarbons | Toluene, Xylene | London Dispersion | Non-polar reaction solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | London Dispersion | Highly non-polar, used to test the limits of lipophilic solubility. |

3.2. Experimental Workflow Overview

The determination of thermodynamic solubility follows a well-defined, multi-step process designed to ensure that a true equilibrium is reached and measured accurately.

Caption: Figure 1. Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method, coupled with HPLC analysis, is the gold-standard for determining thermodynamic solubility due to its accuracy and reliability.[2] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached saturation.[11]

4.1. Materials and Equipment

-

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Benchtop centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 10-20 mg) of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine to a pre-weighed 4 mL glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment.[12]

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial. Prepare one vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for many organic compounds.[12][13]

-

After the agitation period, visually inspect each vial to confirm that excess solid is still present. If all the solid has dissolved, the experiment for that solvent must be repeated with a larger initial mass of the compound.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the equilibrium temperature for at least 1 hour to allow for gross sedimentation.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.[12]

-

Carefully draw the supernatant into a syringe. To avoid disturbing the pellet, take the liquid from the top layer.

-

Attach a 0.22 µm PTFE syringe filter and filter the supernatant into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates.

-

-

Quantification by HPLC:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

From the stock solution, create a series of calibration standards (e.g., 5-6 standards) covering the expected concentration range of the samples.

-

Develop a suitable HPLC method (e.g., using a C18 column) to achieve good peak shape and separation for the compound.

-

Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the filtered samples. It may be necessary to dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.[14]

-

4.3. Calculation and Data Presentation

-

Using the equation from the linear regression of the calibration curve, determine the concentration of the compound in the analyzed (and potentially diluted) sample.

-

Account for any dilution factors to calculate the final concentration in the original saturated solution.

-

Express the solubility in standard units, such as mg/mL or mol/L.

The final data should be presented in a clear and organized table.

Table 1: Hypothetical Solubility Profile of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

|---|---|---|---|---|

| Dichloromethane | Non-Polar Halogenated | Experimental Value | Calculated Value | Very Soluble |

| Tetrahydrofuran (THF) | Ether | Experimental Value | Calculated Value | Freely Soluble |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value | Soluble |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value | Soluble |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | Sparingly Soluble |

| Methanol | Polar Protic | Experimental Value | Calculated Value | Slightly Soluble |

| Heptane | Aliphatic Hydrocarbon | Experimental Value | Calculated Value | Very Slightly Soluble |

Conclusion

While specific solubility data for 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is not currently in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By understanding the theoretical principles of solubility and meticulously following a validated protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. This foundational knowledge is a prerequisite for the successful application of this promising chemical intermediate in synthesis, drug discovery, and beyond.

References

-

BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]

-

Recipharm (2007). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Available at: [Link]

-

Unchained Labs (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

-

Pharmapproach (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Bernaerts, A., Piest, M., Rousou, K., & van Baest, M. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. Available at: [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pan, L., Ho, Q., & Tsutsui, K. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3157–3164. Available at: [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Available at: [Link]

-

Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1184–1189. Available at: [Link]

-

LibreTexts Chemistry (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Scribd (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

University of Toronto (2023). Solubility of Organic Compounds. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Rizzi, A., & Sabatino, P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Scribd (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ResearchGate (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 215, 13-34. Available at: [Link]

-

Scribd (n.d.). 4 - Solubility - Gravimetric Method. Available at: [Link]

-

Mansour, S. Z. (n.d.). Gravimetric method of analysis. Available at: [Link]

-

Technobis (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]

-

Baluja, S., & Solanki, B. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. Available at: [Link]

-

Paul, B. C., & Das, M. K. (1985). A gravimetric procedure for the determination of wet precipitated sulphur, dissolved sulphur, soluble sulphides and hydrogen sulphide. PubMed. Available at: [Link]

-

Chemistry Steps (2021). Solubility of Organic Compounds. Available at: [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13186-13204. Available at: [Link]

-

Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Al-Mustansiriya University (n.d.). Solubility. Available at: [Link]

-

PubChem (n.d.). 4-Chloro-5-isopropyl-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Environmental Protection Agency (2025). 4-Chloro-5-iodopyrimidine Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

PubChem (n.d.). 4-Chloro-5-iodopyrimidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. chem.ws [chem.ws]

- 5. One moment, please... [chemistrysteps.com]

- 6. 4-Chloro-5-isopropyl-2-methylpyrimidine | C8H11ClN2 | CID 24903698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. asianpubs.org [asianpubs.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. biopharma-asia.com [biopharma-asia.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Whitepaper: The 6-Isopropyl-2-methylpyrimidine Scaffold in Modern Drug Discovery

Executive Summary

The functionalization of nitrogenous heterocycles remains a cornerstone of modern medicinal chemistry. Among these, the 6-isopropyl-2-methylpyrimidine scaffold has emerged as a highly privileged pharmacophore. This in-depth technical guide explores the structural rationale, de novo synthetic methodologies, and late-stage functionalization (LSF) strategies for this specific pyrimidine derivative. By detailing self-validating protocols and the causality behind experimental design, this guide serves as a comprehensive resource for drug development professionals seeking to integrate this core into targeted therapeutics, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Pharmacophore Rationale: Causality in Scaffold Design

The selection of the 6-isopropyl-2-methylpyrimidine core in drug design is driven by precise structure-activity relationship (SAR) causality rather than empirical screening:

-

The Pyrimidine Core: Acts as a fundamental hydrogen-bond acceptor. In kinase inhibitors, the pyrimidine nitrogens frequently interact with the highly conserved hinge region of the ATP-binding pocket.

-

2-Methyl Substitution: Unsubstituted pyrimidines (at the C2 position) are highly susceptible to rapid in vivo oxidation by aldehyde oxidase, leading to poor pharmacokinetic (PK) profiles. The incorporation of a C2-methyl group sterically blocks this metabolic liability while slightly increasing the electron density of the ring, thereby fine-tuning the pKa of the adjacent nitrogens for optimal target engagement.

-

6-Isopropyl Substitution: The branched aliphatic chain provides essential steric bulk and lipophilicity. In the context of targeted therapeutics, this group is strategically positioned to occupy hydrophobic pockets (e.g., the "back pocket" or Pocket II in kinases), significantly enhancing binding affinity and target selectivity.

De Novo Synthesis: Self-Validating Methodologies

The construction of the core scaffold relies on the1

1, a robust and widely utilized methodology in heterocyclic chemistry[1]. Below is the step-by-step synthesis of the pivotal intermediate, 4-chloro-6-isopropyl-2-methylpyrimidine (CAS 1030431-70-9) , which is a commercially critical building block[2].Step 1: Base-Promoted Cyclocondensation

Objective: Synthesis of 6-isopropyl-2-methylpyrimidin-4-ol from ethyl isobutyrylacetate and acetamidine hydrochloride.

Causality: Acetamidine is supplied as a stable hydrochloride salt and requires a strong base (e.g., sodium methoxide) to liberate the free nucleophilic amidine. Simultaneously, the base deprotonates the highly acidic

Protocol:

-

Equip a flame-dried 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dissolve sodium methoxide (1.2 eq) in anhydrous methanol (0.5 M) under an inert nitrogen atmosphere.

-

Add acetamidine hydrochloride (1.1 eq) portion-wise. Stir for 30 minutes at room temperature to ensure complete neutralization and formation of the free base.

-

Add ethyl isobutyrylacetate (1.0 eq) dropwise via an addition funnel to control the exothermic enolate formation.

-

Reflux the reaction mixture (approx. 65°C) for 12 hours.

Self-Validation System: The reaction progress is self-validating via Thin Layer Chromatography (TLC; Hexane/EtOAc 3:1). The disappearance of the UV-inactive

Step 2: Deoxychlorination

Objective: Conversion of the pyrimidinol intermediate to 4-chloro-6-isopropyl-2-methylpyrimidine.

Causality: The hydroxyl group (which exists primarily as the thermodynamically stable pyrimidin-4-one tautomer) is a poor leaving group. Phosphorus oxychloride (

Protocol:

-

Suspend the crude 6-isopropyl-2-methylpyrimidin-4-ol in neat

(5.0 eq). -

Add 3 drops of anhydrous DMF (catalytic).

-

Heat the mixture to 90°C for 4 hours under a nitrogen atmosphere.

Self-Validation System: The reaction is visually self-validating. The initial heterogeneous suspension will gradually transition into a dark, completely homogeneous solution as the insoluble pyrimidinol is consumed and converted into the highly soluble chlorinated product.

Safety & Workup: Carefully concentrate the mixture under reduced pressure to remove excess

Late-Stage Functionalization (LSF) at C4

The resulting 4-chloro derivative is a highly versatile electrophile. The electron-deficient nature of the pyrimidine ring, exacerbated by the electronegative chlorine atom, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Synthesis of 4-Amino Derivatives

Reacting the 4-chloro intermediate with various amines yields (e.g., CAS 95206-97-6)[]. These specific derivatives are heavily utilized as 5[5]. Protocol: Dissolve the 4-chloro intermediate in a polar aprotic solvent (e.g., NMP). Add the desired amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat at 120°C for 8 hours. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr process. This prevents the protonation of the incoming amine nucleophile, maintaining its reactivity and driving the reaction to completion.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized reaction conditions, self-validation metrics, and isolated yields for the functionalization of the 6-isopropyl-2-methylpyrimidine core.

| Substrate / Reagent | Reaction Type | Catalyst / Base | Solvent & Temp | Isolated Yield (%) | Biological Application |

| Ethyl isobutyrylacetate + Acetamidine HCl | Cyclocondensation | NaOMe (1.2 eq) | MeOH, 65°C | 78 - 85% | Core Scaffold Synthesis |

| 6-Isopropyl-2-methylpyrimidin-4-ol + | Deoxychlorination | cat. DMF | Neat, 90°C | 88 - 92% | Electrophile Generation |

| 4-Chloro intermediate + | SNAr (Amination) | DIPEA (2.0 eq) | 1,4-Dioxane, 100°C | 75 - 80% | PROTAC Intermediates |

| 4-Chloro intermediate + Aryl Boronic Acid | Suzuki Coupling | Dioxane/ | 65 - 75% | Kinase Inhibitors |

Synthetic Workflow Visualization

Fig 1: Synthetic workflow and functionalization of the 6-isopropyl-2-methylpyrimidine scaffold.

References

-

ChemScene: 1030431-70-9 | 4-Chloro-6-isopropyl-2-methylpyrimidine. 2

-

BOC Sciences: CAS 95206-97-6 (4-Amino-6-isopropyl-2-methylpyrimidine) - Building Block.

-

Organic & Biomolecular Chemistry (RSC Publishing): A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation. 6

-

PubMed / NIH: Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. 1

-

US Patent 8198443B2: Synthesis of 4-amino-pyrimidines scaffolds. 3

-

MySkinRecipes: PROTAC Intermediates - Kinase Inhibitors (4-Amino-6-isopropyl-2-methylpyrimidine). 5

Sources

- 1. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds - Google Patents [patents.google.com]

- 5. PROTAC Intermediates (4) [myskinrecipes.com]

- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Therapeutic Potential of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine Intermediates in Targeted Drug Discovery

Executive Summary

The compound 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (CAS 1373519-55-1) represents a privileged, highly functionalized scaffold in modern medicinal chemistry. As a linchpin intermediate, it enables the modular synthesis of small-molecule kinase inhibitors and antiviral agents. This technical guide dissects the chemical anatomy of this intermediate, explores its strategic application in rational drug design, and provides validated, step-by-step methodologies for its orthogonal functionalization.

Chemical Anatomy & Reactivity Profile

The therapeutic potential of this pyrimidine intermediate stems from its precise arrangement of functional groups, which allows for sequential, site-selective modifications:

-

C4-Chloro (Electrophilic Hub): The pyrimidine ring nitrogens strongly withdraw electron density from the C4 position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alcohols, or thiols under mild conditions (1)[1].

-

C5-Iodo (Cross-Coupling Handle): Iodine is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). The C-I bond undergoes oxidative addition much faster than C-Cl, providing orthogonal reactivity (2)[2].

-

C6-Isopropyl & C2-Methyl (Steric/Lipophilic Modulators): In kinase inhibitor design, the C6-isopropyl group often projects into the hydrophobic pocket adjacent to the ATP-binding hinge region, enhancing target selectivity. The C2-methyl group provides metabolic stability by blocking oxidative metabolism at this position and increases the overall lipophilicity of the scaffold (3)[3].

Strategic Application in Kinase Inhibitor Design

Pyrimidine derivatives are foundational to targeted therapies, particularly in oncology and immunology. By utilizing 4-chloro-5-iodopyrimidines, researchers can rapidly generate libraries of structural analogs to target specific kinases, such as Janus kinases (JAK) or Phosphoinositide 3-kinases (PI3K) (4)[4]. The sequential functionalization allows for the independent tuning of the hinge-binding motif (via C4 substitution) and the affinity pocket motif (via C5 cross-coupling).

Fig 1: General kinase signaling pathway targeted by multi-substituted pyrimidine derivatives.

Experimental Methodology: Orthogonal Functionalization Workflow

To harness this intermediate, a two-step orthogonal functionalization is employed. The causality of this sequence is critical: SNAr must precede palladium-catalyzed cross-coupling. If cross-coupling were attempted first, the highly reactive C-Cl bond could undergo competing oxidative addition or hydrolysis. Substituting C4 with an electron-donating amine first reduces the electrophilicity of the pyrimidine ring, effectively deactivating it against further SNAr and cleanly isolating the C5-iodo group for subsequent palladium catalysis (1)[1].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

-

Preparation: Dissolve 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at a 0.2 M concentration.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Reaction: Heat the mixture to 80–100 °C for 2–4 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The system is validated when the starting material mass[M+H]+ is fully consumed and replaced by the product mass. The presence of the unreacted iodine atom at C5 will yield a distinct, recognizable isotopic pattern.

-

Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMSO/NMP and DIPEA salts. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

-

Preparation: Dissolve the C4-substituted intermediate (1.0 eq) and a selected aryl/heteroaryl boronic acid (1.5 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction: Heat to 90 °C under a nitrogen atmosphere for 6–12 hours.

-

Self-Validation: Perform TLC (Hexanes/EtOAc). The highly conjugated cross-coupled product will typically exhibit strong UV absorbance at 254 nm and a lower Rf value than the iodo-intermediate.

-

Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Fig 2: Orthogonal functionalization workflow of the pyrimidine intermediate.

Quantitative Data: Reaction Optimization Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the functionalization of the 4-chloro-5-iodo-6-isopropyl-2-methylpyrimidine scaffold.

| Reaction Step | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) |

| C4 SNAr (Aliphatic Amine) | Amine (1.2 eq), DIPEA (2.5 eq) | DMSO or NMP | 80–100 | 2–4 | 85–95 |

| C4 SNAr (Aniline Deriv.) | Aniline (1.5 eq), NaH (1.5 eq) | DMF | 0 to 25 | 4–6 | 70–85 |

| C5 Suzuki Coupling | Boronic Acid (1.5 eq), Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6–12 | 75–90 |

| C5 Sonogashira Coupling | Terminal Alkyne (1.5 eq), Pd(PPh₃)₂Cl₂, CuI | DMF / TEA | 70 | 4–8 | 65–80 |

References

- Title: 5-(3-Methylpiperazin-1-yl)

- Title: Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets Source: ChemRxiv URL

- Title: WO2010135650A1 - N-(HETERO)

- Title: Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity Source: Semantic Scholar URL

Sources

- 1. 5-(3-Methylpiperazin-1-yl)pyrimidine | Research Chemical [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

Chemo- and Regioselective Functionalization of Chloro-Iodo Pyrimidines

The following technical guide details the chemo- and regioselective functionalization of chloro-iodo substituted pyrimidine rings.

A Strategic Guide for Orthogonal Scaffold Decoration

Executive Summary

The pyrimidine ring is a privileged scaffold in kinase inhibitor discovery (e.g., Imatinib, Rosuvastatin intermediates). However, its functionalization is often plagued by regioselectivity issues.[1][2] The introduction of mixed halogen substituents—specifically chlorine and iodine —creates a "reactivity gradient" that allows researchers to program sequential bond formations.

This guide provides the mechanistic logic and experimental protocols to exploit the orthogonality between the C–I bond (oxidative addition preferred) and the C–Cl bond (nucleophilic substitution preferred) , as well as the intrinsic electronic bias of the pyrimidine positions (C4 > C2 > C5).

Mechanistic Underpinnings[3]

To design a successful synthesis, one must understand the two competing forces driving reactivity: Bond Dissociation Energy (BDE) and Positional Electrophilicity .

The Halogen Hierarchy (C–I vs. C–Cl)

In metal-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is typically oxidative addition. The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it the primary site of reaction regardless of position.

| Bond Type | BDE (kJ/mol) | Relative Rate (Pd-Cat) | Preferred Reaction Class |

| C – I | ~213 | Fast (Minutes at RT) | Pd-Catalyzed Cross-Coupling |

| C – Br | ~285 | Medium | Pd-Catalyzed Cross-Coupling |

| C – Cl | ~327 | Slow (Requires Heat/Ligands) |

The Positional Hierarchy (C4 vs. C2 vs. C5)

The pyrimidine ring is electron-deficient. The nitrogen atoms withdraw density, activating specific carbons for Nucleophilic Aromatic Substitution (

-

C4/C6 Positions: Most electron-deficient (para to one N, ortho to another). Highly reactive in

. -

C2 Position: Electron-deficient (ortho to two Ns), but sterically flanked. Less reactive than C4 in

and Pd-coupling. -

C5 Position: The "aromatic" position.[3] Electron-rich relative to C2/C4. Inert to

unless highly activated.

Reactivity Landscape Visualization

Figure 1: The reactivity divergence. Palladium preferentially targets the weak C–I bond (even at the hindered C5 position), while Nucleophiles target the electron-deficient C4 position.

Strategic Workflows

The most valuable scaffold for tri-functionalization is 2,4-dichloro-5-iodopyrimidine . It offers three distinct handles.

Scenario A: The "Pd-First" Approach (C5 Functionalization)

Objective: Install an aryl/alkynyl group at C5 while preserving the C2/C4 chlorides for later.

-

Mechanism: Oxidative addition occurs exclusively at C5–I due to the weak bond, despite C4–Cl being more electron-deficient.

-

Critical Control: Use mild bases (

) and room temperature to prevent activation of C4–Cl.

Scenario B: The "SnAr-First" Approach (C4 Functionalization)

Objective: Install an amine/alkoxide at C4 while preserving the C5–I.

-

Mechanism: Nucleophiles attack the most electrophilic position (C4). The Iodine at C5 acts as an electron-withdrawing group (inductive), actually accelerating the

at C4 compared to a simple chloropyrimidine. -

Critical Control: Avoid metal catalysts. Use DIPEA or inorganic bases.

Workflow Diagram: 2,4-Dichloro-5-Iodopyrimidine

Figure 2: Divergent synthesis pathways. Path A utilizes the lability of Iodine for C5 functionalization. Path B utilizes the electrophilicity of C4 for nucleophilic attack.

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling at C5

Target: Reaction of C–I in the presence of C–Cl.

Materials:

-

2,4-dichloro-5-iodopyrimidine (1.0 equiv)

-

Boronic Acid (1.1 equiv)[4]

-

(3-5 mol%) or

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

Base:

(2.0 equiv). Avoid strong bases like

Method:

-

Degassing (Critical): Sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

-

Addition: Charge the flask with pyrimidine, boronic acid, and catalyst. Add degassed solvents and base.

-

Reaction: Stir at Room Temperature (20–25 °C).

-

Note: C–I couples at RT. C–Cl typically requires heating (>60 °C).

-

-

Monitoring: Monitor by TLC/LCMS. Reaction is usually complete in 2–4 hours.

-

Workup: Dilute with EtOAc, wash with brine. If Pd residues remain, treat with a scavenger (e.g., SiliaMetS® Thiol).

Protocol 2: Regioselective at C4

Target: Displacement of C4–Cl over C2–Cl and C5–I.

Materials:

-

2,4-dichloro-5-iodopyrimidine (1.0 equiv)

-

Amine Nucleophile (1.0–1.1 equiv)

-

Base: DIPEA (1.2 equiv) or

. -

Solvent: THF, DMF, or Isopropanol.

Method:

-

Temperature Control: Cool the solution of pyrimidine to 0 °C .

-

Addition: Add the amine dropwise.

-

Why: Fast addition or excess amine can lead to bis-substitution (C4 and C2).

-

-

Reaction: Allow to warm to RT.

-

C4 substitution is usually complete within 1–2 hours at RT due to the activating effect of the C5-Iodine.

-

-

Differentiation: If C2 substitution is observed (minor byproduct), lower the temperature to -10 °C or use a less polar solvent (e.g., DCM) to rely on the "ortho-effect" of the solvent cage.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Reaction at C4-Cl during Suzuki | Temperature too high or Catalyst too active. | Perform reaction at RT. Switch from SPhos/XPhos (highly active) to |

| De-iodination (Protodehalogenation) | Hydride source present or excessive heating. | Ensure solvents are anhydrous (if not using water mix). Avoid alcoholic solvents if possible. Reduce reaction time. |

| Bis-substitution in | Nucleophile is too small/reactive or excess used. | Use stoichiometric amine (0.95 equiv). Lower temperature to -20 °C. |

| No Reaction at C2 (Final Step) | C2 is deactivated by electron-donating groups at C4/C5. | Use forcing conditions: Microwave irradiation (120–150 °C), strong acid catalysis (TFA), or Buchwald-Hartwig conditions. |

References

-

Handy, S. T., & Zhang, Y. (2006). Organic Letters. "One-pot double Suzuki couplings of dichloropyrimidines."[5] (Demonstrates the C4 vs C2 hierarchy in Pd-coupling).

- Schlosser, M. (2005). Angewandte Chemie. "Site Selective Coupling: The Halogen Dance." (Foundational work on halogen reactivity orders).

-

Deng, X., & Mani, N. S. (2006). Organic Letters. "An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine." (Specific protocol for sequential Sonogashira/SnAr).

-

Léris, G., et al. (2019). Comptes Rendus Chimie. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." (Details electronic discrimination between C2, C4, and C6).

-

BenchChem Technical Notes. "Reactivity of 5-Bromo-2,4-dichloropyrimidine." (Comparative reactivity data for mixed halogen systems).

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Melting point and boiling point data for 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

This technical guide provides a comprehensive analysis of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine , a specialized heterocyclic intermediate used in the synthesis of Bcl-2 inhibitors (such as Venetoclax analogs) and other bioactive kinase inhibitors.[1]

Physicochemical Profiling, Synthesis Logic, and Handling Protocols[1]

Part 1: Executive Summary & Core Data

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is a trisubstituted pyrimidine scaffold.[1] Its chemical utility lies in the orthogonal reactivity of its substituents: the 5-iodo group facilitates Suzuki-Miyaura or Sonogashira couplings, while the 4-chloro group allows for nucleophilic aromatic substitution (

Physicochemical Properties Table

Note: Direct experimental values for this specific intermediate are often proprietary. The values below represent a synthesis of available supplier data and Structure-Property Relationship (SPR) predictions based on close structural analogs (e.g., 4-chloro-5-iodo-6-methylpyrimidine).

| Property | Value / Range | Confidence Level |

| Physical State | Low-melting Solid or Viscous Oil (crystallizes on standing) | High |

| Melting Point (MP) | 42°C – 58°C | Predicted (SPR) |

| Boiling Point (BP) | 315°C – 325°C (at 760 mmHg) | Predicted |

| Flash Point | >145°C | Estimated |

| Density | 1.65 ± 0.05 g/cm³ | High |

| LogP | 3.2 – 3.5 | High |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | High |

| Appearance | Off-white to pale yellow crystalline solid | Observed |

Critical Insight: Halogenated pyrimidines with isopropyl groups often exhibit polymorphism or "oiling out" behavior. The melting point is highly sensitive to trace solvent impurities (e.g., hexane/ethyl acetate residues).

Part 2: Synthesis & Reaction Logic

The synthesis of this compound typically follows a linear pathway starting from 2-methyl-4-isopropyl-6-hydroxypyrimidine.[1] The introduction of the iodine atom at the C5 position is the critical step that defines the melting point purity profile.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow from the precursor to the final iodinated product, highlighting the critical process parameters (CPPs).

Figure 1: Synthetic route for the generation of the target scaffold.[1] The transformation from the C4-chloro intermediate to the C5-iodo product significantly increases molecular weight and crystallinity.[1]

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended for synthesis and physical property determination.

Synthesis of the Core Scaffold (Validation Protocol)

-

Step A (Chlorination): React 6-isopropyl-2-methylpyrimidin-4-ol with phosphorus oxychloride (

) at reflux (approx. 105°C) for 2-4 hours. Quench carefully into ice water. Extract with hexanes to obtain the 4-chloro precursor (often an oil).[2] -

Step B (Iodination): Dissolve the 4-chloro precursor in acetic acid or acetonitrile. Add N-Iodosuccinimide (NIS) (1.1 equiv). Stir at room temperature or mild heat (40°C) for 4-6 hours.

-

Purification: The product is isolated by aqueous workup (Na2S2O3 wash to remove iodine color) followed by recrystallization from cold hexanes/ethanol. This step is crucial for obtaining a solid with a sharp melting point.

-

Melting Point Determination (Capillary Method)

Due to the potential for sublimation and low melting range, a standard open-capillary method can yield inaccurate results.

Protocol:

-

Preparation: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm. Ensure the sample is compact to avoid air pockets.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo) with a silicone oil bath or metal block.

-

Ramp Rate:

-

Fast Ramp: 5°C/min to 35°C.

-

Slow Ramp: 1.0°C/min from 35°C until melting is complete.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

Acceptance Criteria: A range of < 2°C indicates high purity (>98%). A range > 4°C suggests solvent entrapment or precursor contamination.

-

Boiling Point / Decomposition Analysis (DSC)

Measuring the boiling point of this compound at atmospheric pressure is not recommended due to thermal instability (dehalogenation) at high temperatures (>200°C).

Alternative Protocol (Differential Scanning Calorimetry - DSC):

-

Load 2-5 mg of sample into an aluminum pan (crimped, pinhole lid).

-

Heat from 25°C to 350°C at 10°C/min under Nitrogen flow (50 mL/min).

-

Data Interpretation:

-

Endotherm 1: Melting event (~45-55°C).

-

Exotherm: Decomposition onset (typically >250°C).

-

Note: Do not mistake the decomposition exotherm for boiling.

-

Part 4: Safety & Handling (E-E-A-T)

Warning: Halogenated pyrimidines are potential skin sensitizers and can cause severe eye irritation.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; store in amber vials to prevent photo-deiodination, which darkens the solid and lowers the melting point.[1]

-

Handling: Use a fume hood. Avoid contact with metal spatulas for prolonged periods, as trace metals can catalyze dehalogenation.

Part 5: References

-

PubChem Compound Summary. 4-Chloro-5-isopropyl-2-methylpyrimidine (Precursor Data). National Center for Biotechnology Information. [Link]

Sources

Stability Profile and Handling Protocols for 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine Under Ambient Conditions

Executive Summary

For researchers and drug development professionals utilizing highly functionalized pyrimidine scaffolds, 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (CAS: 1373519-55-1) represents a critical, yet highly reactive, building block. Frequently employed in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), its utility is inherently tied to its dual-halogenated nature. However, this same structural functionalization renders it highly susceptible to degradation under standard ambient laboratory conditions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling sheets. Here, we dissect the causality of this molecule's instability, provide quantitative degradation metrics, and establish a self-validating analytical protocol to ensure absolute structural integrity prior to complex synthetic downstreaming.

Structural Profiling and Mechanistic Causality

To understand how to protect a molecule, we must first understand why it degrades. The instability of 4-chloro-5-iodo-6-isopropyl-2-methylpyrimidine under ambient conditions is driven by two distinct, parallel degradation pathways: moisture-induced hydrolysis and photo-induced dehalogenation .

Electrophilic Activation and Moisture-Induced Hydrolysis (SNAr)

The pyrimidine ring is profoundly electron-deficient. The nitrogen atoms at positions 1 and 3 exert strong inductive and resonance-withdrawing effects, creating partial positive charges at C2, C4, and C6 [1].

-

The Vulnerability: The C4 position is occupied by a chloride leaving group. The adjacent 5-iodo substituent, despite its size, exerts a strong inductive electron-withdrawing effect (-I effect), further depleting electron density at C4.

-

The Mechanism: Ambient atmospheric moisture acts as a nucleophile, attacking the highly electrophilic C4 carbon to form a Meisenheimer complex, followed by the expulsion of hydrogen chloride (HCl). This Nucleophilic Aromatic Substitution (SNAr) converts the active scaffold into the inert 4-hydroxy degradant (often existing as its pyrimidone tautomer) [3].

Photolytic Lability of the C-I Bond

While the 4-chloro group is sensitive to water, the 5-iodo group is highly sensitive to light.

-

The Vulnerability: The carbon-iodine (C-I) bond is the weakest covalent linkage in the molecule, with a bond dissociation energy of approximately 65 kcal/mol.

-

The Mechanism: Exposure to ambient laboratory lighting (which contains near-UV wavelengths) or indirect sunlight provides sufficient energy (

) to induce homolytic cleavage of the C-I bond [2]. This generates a highly reactive pyrimidinyl radical and an iodine radical (

Ambient degradation pathways of the pyrimidine scaffold via hydrolysis and photolysis.

Ambient Degradation Kinetics

To quantify the risk of improper storage, Table 1 summarizes the degradation trajectory of the compound over a 30-day period under varying environmental conditions. This data underscores why standard "benchtop" storage is unacceptable for this specific scaffold.

Table 1: Quantitative Stability Matrix over 30 Days

| Storage Condition | Environment Variables | Day 1 Purity | Day 7 Purity | Day 30 Purity | Primary Degradant Observed |

| Optimal (Baseline) | Argon atmosphere, <10% RH, 4°C, Dark | >99.5% | >99.5% | 99.2% | None (Trace Hydrolysis) |

| Ambient Benchtop | Air, ~45% RH, 22°C, Fluorescent Light | >99.5% | 94.1% | 78.4% | 4-Hydroxy & Deiodinated mix |

| High Stress | Air, 75% RH, 40°C, Direct Sunlight | >99.5% | 81.2% | <40.0% | 4-Hydroxy (Major), Deiodinated |

Note: Purity determined via HPLC-UV (254 nm) integration area. Degradation is non-linear and accelerates as liberated HCl from hydrolysis autocatalytically promotes further degradation.

Self-Validating Storage & Analytical Protocol

Because the success of downstream regioselective aminations [4] relies entirely on the purity of the starting halopyrimidine, researchers must implement a self-validating system . This means the protocol itself must contain a binary "Pass/Fail" analytical gate before the reagent is committed to a costly catalytic reaction.

Step-by-Step Methodology: The "Dry-Amber" Validation Workflow

Step 1: Controlled Storage

-

Store the bulk compound in an amber glass vial (to strictly exclude UV/Vis light).

-

Backfill the vial with Argon gas and seal with PTFE tape. Store in a desiccator at 2–8°C.

Step 2: Inert Sampling

-

Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of ambient moisture on the cold powder.

-

Withdraw a 1.0 mg aliquot inside a glovebag or under a positive flow of dry nitrogen.

Step 3: Chromatographic Validation (HPLC-UV)

-

Sample Prep: Dissolve the 1.0 mg aliquot in 1.0 mL of anhydrous LC-MS grade acetonitrile.

-

Column: C18 (50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

-

Gradient: 5% to 95% B over 5.0 minutes.

-

Detection: UV absorption at 254 nm.

Step 4: Causality-Driven Data Interpretation (The Validation Gate)

-

The intact scaffold elutes at approximately 3.2 min (highly lipophilic).

-

The hydrolysis degradant elutes earlier at ~2.1 min (increased polarity from the hydroxyl group).

-

The photolysis degradant elutes at ~2.6 min (loss of the heavy, lipophilic iodine atom reduces retention).

-

Validation Logic: If the combined integration area of peaks at 2.1 min and 2.6 min exceeds 0.5% , the batch has been compromised by ambient exposure and must be re-purified via flash chromatography (Hexanes/EtOAc) before use.

Self-validating storage and analytical workflow for ensuring pyrimidine scaffold integrity.

References

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL: [Link]

-

Title: The photolysis of a series of 5-iodopyrimidines in heteroarene solutions Source: Sheffield Hallam University Research Archive URL: [Link]

-

Title: Quality by Design-based Development and Optimization of a Novel, Dual Wavelength HPLC Method for Determination of Impurities in Piribedil Prolonged Release Tablets Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Application Note: Regioselective Functionalization of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

Executive Summary

This guide details the regioselective functionalization of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (Compound 1) . This scaffold presents a unique synthetic challenge: a "tug-of-war" between the electronic activation of the C4-chlorine and the bond-lability of the C5-iodine, further complicated by the significant steric bulk of the C6-isopropyl group.

Successful utilization of this building block requires a strict orthogonal strategy. This note outlines three validated pathways:

-

C5-Selective Cross-Coupling (exploiting the C–I bond weakness).

-

C4-Selective Nucleophilic Displacement (exploiting ring electrophilicity).

-

C5-Selective Halogen-Metal Exchange (Knochel-type magnesiation).

Chemical Profile & Reactivity Analysis

Structural Deconstruction

To control reactivity, one must understand the competing forces on the pyrimidine ring:

| Position | Substituent | Electronic Character | Steric Environment | Reactivity Profile |

| C2 | Methyl | Weakly Activating | Low | Low reactivity (blocked by Me, distal to active sites). |

| C4 | Chlorine | Leaving Group | Moderate | High Electrophilicity. Prime site for SNAr due to para-like nitrogen placement. |

| C5 | Iodine | Reactive Handle | High (Blocked by iPr) | High Lability. Weakest bond (C–I), prime site for Pd-oxidative addition or Li/Mg exchange. |

| C6 | Isopropyl | Electron Donating (+I) | Very High | Steric Shield. Blocks approach to C5; buttresses C5-substituents. |

The "Steric Shield" Challenge

The C6-isopropyl group exerts a "buttressing effect" on the C5-iodine. While C5 is electronically favorable for oxidative addition (Pd0 → PdII), the bulky isopropyl group hinders the approach of large phosphine ligands.

-

Implication: Standard ligands (e.g., PPh3) may result in sluggish rates or homocoupling.

-

Solution: Use small, electron-rich phosphines or flexible Buchwald precatalysts (e.g., XPhos, SPhos) designed for hindered substrates.

Decision Matrix & Pathways

The following flowchart illustrates the decision logic for functionalizing Compound 1.

Figure 1: Strategic Decision Tree for Regioselective Functionalization.

Detailed Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while leaving the C4-chlorine intact for subsequent substitution. Mechanism: The C–I bond undergoes oxidative addition significantly faster than the C–Cl bond. Critical Control: Temperature must be kept moderate (<60°C) to prevent activation of the C4-Cl bond.

Materials:

-

Substrate: 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) - Selected for bite angle and stability.

-

Base: Na2CO3 (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Charge a reaction vial with the pyrimidine substrate, arylboronic acid, and Pd(dppf)Cl2. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

-

Activation: Add the aqueous Na2CO3 solution.

-

Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: Look for the disappearance of the starting material. If C4-coupling begins (bis-aryl product), lower temp to 40°C.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The C6-isopropyl group makes the C5 position sterically crowded. Pd(dppf)Cl2 is robust and active enough to couple the iodine without requiring temperatures that would breach the activation energy barrier of the C4-chlorine bond [1].

Protocol B: C4-Selective SNAr Displacement

Objective: Displace the C4-chlorine with a nucleophile (amine/alkoxide). Mechanism: The pyrimidine ring is electron-deficient.[2] The C5-iodine atom further activates the ring via inductive electron withdrawal (-I effect), making C4 highly electrophilic.

Materials:

-

Substrate: 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: DIPEA (Hunig's Base) (2.0 eq)

-

Solvent: THF or DMF (dry)

Step-by-Step:

-

Setup: Dissolve substrate in THF (0.2 M) at 0°C (Ice bath).

-

Addition: Add DIPEA followed by the dropwise addition of the amine.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: Heating is rarely required due to the activating effect of the C5-iodine.

-

-

Validation: LCMS should show mass [M-Cl+Nu]. The isotopic pattern of Chlorine (3:1) will disappear, replaced by the Iodine pattern (monoisotopic).

-

Workup: Standard aqueous extraction.

Caution: If you perform this step before Protocol A, the resulting electron-rich amino group at C4 will deactivate the C5-I bond toward oxidative addition. Subsequent Suzuki coupling will require harsher conditions (e.g., 100°C, XPhos Pd G3) [2].

Protocol C: C5-Selective Halogen-Metal Exchange (Turbo Grignard)

Objective: Generate a C5-nucleophile to react with electrophiles (aldehydes, ketones, etc.) that cannot be accessed via Pd-coupling. Mechanism: Iodine-Magnesium exchange is extremely fast and occurs preferentially over Chlorine-Magnesium exchange.

Materials:

-

Substrate: 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (1.0 eq)

-

Reagent: iPrMgCl[3][4]·LiCl (Turbo Grignard) (1.1 eq, 1.3 M in THF)

-

Electrophile: Benzaldehyde (1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Drying: Flame-dry a flask under Argon.

-

Cooling: Dissolve substrate in THF and cool to -40°C .

-

Critical: Do not cool to -78°C initially; the exchange might be too slow due to the steric bulk of the isopropyl group. -40°C is the "Goldilocks" zone for this hindered substrate [3].

-

-

Exchange: Add iPrMgCl·LiCl dropwise. Stir for 30 minutes.

-

Trapping: Add the electrophile (dissolved in THF) dropwise.

-

Quench: Warm to RT and quench with sat. NH4Cl.

Troubleshooting & Optimization Data

| Issue | Probable Cause | Optimization Strategy |

| Low Conversion (Suzuki) | C6-Isopropyl steric hindrance blocking Pd. | Switch ligand to XPhos or SPhos (Buchwald G3/G4 precatalysts). |

| Bis-Coupling (Suzuki) | Temperature too high; C4-Cl activating. | Lower temp to 40°C; Reduce boronic acid to 0.95 eq. |

| No Reaction (SNAr) | Nucleophile too bulky (clash with C5-I). | Use polar aprotic solvent (DMSO) and heat to 50°C; switch to stronger base (NaH). |

| Dehalogenation (Mg Exchange) | Proton source contamination. | Ensure strictly anhydrous conditions; dry THF over molecular sieves. |

References

-

Reactivity of Halopyrimidines: BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

-

SNAr Regioselectivity: WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

Knochel Exchange: Knochel, P., et al. (2009).[5] Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl·LiCl.[5][6] Chemistry - A European Journal.

-

Steric Considerations: Royal Society of Chemistry. (2010).[7] Palladium-catalyzed cross-coupling of enamides with sterically hindered substrates.

Sources

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. princeton.edu [princeton.edu]

- 4. mdpi.com [mdpi.com]

- 5. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nobelprize.org [nobelprize.org]

High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 5-Iodo-Pyrimidine Derivatives

Introduction & Mechanistic Rationale

The functionalization of the pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, antiviral agents, and advanced materials. Among the various halogenated pyrimidines, 5-iodopyrimidines exhibit exceptional reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

From a mechanistic standpoint, the reactivity of halopyrimidines is dictated by the carbon-halogen (C–X) bond dissociation energy and the electron-deficient nature of the diazine ring (1[1]). While the C2 and C4 positions are highly activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition with chlorides or bromides, the C5 position is relatively electron-rich compared to C2/C4. However, installing an iodine atom at C5 drastically lowers the activation barrier for the initial oxidative addition step due to the inherently weak C–I bond (2[2]).

The Catalytic Cycle & Causality

The Suzuki-Miyaura coupling proceeds through three fundamental steps (3[3]):

-

Oxidative Addition: The active Pd(0) species inserts into the C5–I bond. Because 5-iodopyrimidines are highly reactive, this step is exceptionally fast and rarely rate-limiting, allowing for the use of milder catalysts like Pd(PPh₃)₄ or Pd(OAc)₂.

-

Transmetalation: This is often the bottleneck. The addition of an inorganic base (e.g., Na₂CO₃, K₂CO₃) is critical. The base coordinates with the arylboronic acid to form a nucleophilic boronate complex

, which facilitates the transfer of the aryl group to the Pd(II) center. A small amount of water is usually required to solubilize the base and accelerate the formation of a Pd-hydroxo intermediate. -

Reductive Elimination: The C–C bond is formed, releasing the 5-arylpyrimidine product and regenerating the Pd(0) catalyst.

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling for 5-iodopyrimidines.

Optimization of Reaction Parameters

Selecting the correct combination of catalyst, base, and solvent is imperative for maximizing yield and suppressing side reactions (such as protodeboronation or homocoupling). Table 1 summarizes the quantitative performance of various catalytic systems utilized for 5-iodopyrimidine cross-coupling based on established literature protocols (4[4], 5[5]).

Table 1: Comparative Screening of Suzuki-Miyaura Conditions for 5-Iodopyrimidines

| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp / Time | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | DME / H₂O (4:1) | 100 °C (MW) / 1 h | >90% | Rapid oxidative addition; ideal for unhindered arylboronic acids. |

| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 90 °C / 12 h | 85–88% | Bidentate ligand prevents catalyst degradation; handles bulky substrates well. |

| Pd(OAc)₂ (2%) + PPh₃ (4%) | Cs₂CO₃ (2.0) | DMF | 80 °C / 8 h | 75–80% | Requires strict degassing to prevent homocoupling; base-sensitive substrates. |

| Pd₂dba₃ (1.5%) + XPhos | K₃PO₄ (3.0) | Toluene / H₂O (10:1) | 100 °C / 4 h | 92% | Highly active for electron-deficient or sterically hindered coupling partners. |

Experimental Protocols

The following protocols are designed as self-validating systems. Adhering to the specific causality checkpoints ensures reproducibility and high fidelity in your synthesis.

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation significantly accelerates the transmetalation step, reducing reaction times from hours to minutes while minimizing thermal degradation of the pyrimidine core (4[4]).

Materials:

-

5-Iodopyrimidine derivative (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol)

-

1,2-Dimethoxyethane (DME) and Deionized H₂O

Step-by-Step Methodology:

-

Solvent Degassing: Sparge a mixture of DME (4.0 mL) and H₂O (1.0 mL) with Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid (forming Ar-Ar byproducts).

-

Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 5-iodopyrimidine, arylboronic acid, and Pd(PPh₃)₄.

-

Solvent Addition: Transfer the degassed DME/H₂O mixture to the vial. Add the Na₂CO₃.

-

Purge and Seal: Flush the headspace of the vial with Argon for 30 seconds and seal with a crimp cap.

-

Irradiation: Heat the mixture in a microwave synthesizer at 100 °C for 30–60 minutes.

-

Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with a 1:1 mixture of brine and water (15 mL). Extract the aqueous layer with additional ethyl acetate (2 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter through a thin pad of Celite® to remove palladium black, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Standard Thermal Conditions (Scale-Up Friendly)

For larger scales where microwave synthesis is impractical, a standard thermal approach utilizing a bidentate ligand (dppf) provides excellent stability over prolonged heating (5[5]).

Materials:

-

5-Iodopyrimidine derivative (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane and Deionized H₂O

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, combine the 5-iodopyrimidine, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

-

Solvent Addition: Inject degassed 1,4-Dioxane (8.0 mL) and degassed H₂O (2.0 mL) via syringe through the septum.

-

Heating: Replace the septum with a Teflon screw valve, seal the flask, and heat the vigorously stirring mixture in an oil bath at 90 °C for 12 hours.

-

Workup: Cool to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate for chromatography.

Troubleshooting & Self-Validation Checkpoints

To ensure the integrity of your protocol, monitor the reaction for the following self-validating indicators:

-

Validation Checkpoint 1 (Catalyst Activation): Upon heating the reaction mixture, the solution should transition from a pale/murky suspension to a clear, deep yellow or orange-red solution. This color shift indicates the successful reduction of Pd(II) precatalysts to the active Pd(0) species and subsequent oxidative addition. The premature appearance of a fine black precipitate (Pd black) indicates catalyst decomposition, likely due to oxygen ingress or insufficient ligand stabilization.

-

Validation Checkpoint 2 (TLC Monitoring): 5-Iodopyrimidines are highly UV-active. Complete consumption of the starting material spot confirms successful oxidative addition. If the starting material is consumed but the desired product mass is absent (via LC-MS), suspect protodeboronation .

-

Troubleshooting Protodeboronation: If the boronic acid undergoes competitive C–B bond cleavage (yielding the des-borylated arene), the transmetalation step is too slow. Solution: Switch to a more nucleophilic base (e.g., CsF), reduce the water content, or increase the equivalents of boronic acid to 1.5–2.0.

-

Troubleshooting Homocoupling: The formation of biphenyl (or corresponding Ar-Ar) byproducts is a direct result of oxygen acting as an oxidant in the catalytic cycle. Solution: Strictly adhere to the freeze-pump-thaw degassing method for solvents rather than simple sparging.

References

1.[1] Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. 2.[3] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 3.[2] Chemistry LibreTexts. Suzuki-Miyaura Coupling. 4.[5] Benchchem. Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at the 5-Position. 5.[4] Universitat de Barcelona. A New Strategy for the Triarylation of Pyrrolopyrimidines through Microwave-Promoted Cross-Coupling Reactions.

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SnAr) of the 4-Chloro Group in Pyrimidines

Introduction: The Strategic Importance of the 4-Substituted Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer drugs like Gefitinib to antiviral and antibacterial medications.[1][2][3] Its prevalence is due to its unique electronic properties and its ability to engage in critical hydrogen bonding interactions with biological targets.[2] The functionalization of the pyrimidine ring is therefore a critical task in drug discovery. Among the various methods, the nucleophilic aromatic substitution (SnAr) of a 4-chloro substituent stands out as a robust, versatile, and highly strategic reaction.[4]

This guide provides an in-depth exploration of the SnAr reaction on 4-chloropyrimidines, moving beyond simple procedural lists to explain the underlying principles that govern success. We will delve into the reaction mechanism, explore the critical parameters that influence outcomes, and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

The Mechanism: An Addition-Elimination Pathway

The SnAr reaction on a 4-chloropyrimidine does not proceed via a classical Sₙ1 or Sₙ2 pathway.[5] Instead, it follows a two-step addition-elimination mechanism .[6]

-

Nucleophilic Attack and Formation of the Meisenheimer-like Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-4 position.[6][7] The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density at the C-2, C-4, and C-6 positions, making them susceptible to nucleophilic attack.[5][8] This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer-like complex.[6][8] The stability of this intermediate is the key to the reaction's feasibility. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms.[8]

-

Elimination and Restoration of Aromaticity: In the second, typically faster step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[6][7]

The overall process results in the net substitution of the chlorine atom with the incoming nucleophile.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 8. echemi.com [echemi.com]

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

Abstract & Scope

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (CAS 1373519-55-1) is a highly functionalized, dihalogenated heterocyclic building block. The presence of two distinct halogens (C4–Cl and C5–I) offers orthogonal reactivity, making it an ideal scaffold for synthesizing 4,5-disubstituted pyrimidines. These motifs are privileged structures in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. This application note details the mechanistic causality, optimization, and self-validating protocols required to achieve perfect chemoselectivity during sequential palladium-catalyzed cross-coupling.

Mechanistic Insights: The Causality of Chemoselectivity

Achieving site-selective functionalization on a dihalogenated pyrimidine requires exploiting the kinetic differences in the oxidative addition step of the catalytic cycle.

-

Bond Dissociation Energy (BDE) vs. Electronic Activation: The C–I bond is significantly weaker (

55 kcal/mol) than the C–Cl bond ( -

The Alpha-Nitrogen Effect: The pyrimidine nitrogens reside at positions 1 and 3. This renders the C4 position (adjacent to N3) highly electron-deficient, activating the C4–Cl bond for Nucleophilic Aromatic Substitution (SNAr) and secondary Pd-catalyzed couplings . However, this electronic activation is insufficient to overcome the thermodynamic kinetic preference for the C5–I bond during the initial coupling.

-

Steric Control: The bulky C6-isopropyl group provides significant steric hindrance. To ensure efficient reductive elimination at the adjacent C5 position, robust, sterically demanding bidentate ligands (e.g., dppf) must be employed.

Chemoselective workflow for sequential functionalization of the pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

The following methodologies provide a robust, two-step sequence. Each protocol is designed as a self-validating system , incorporating specific analytical checkpoints to guarantee that chemoselectivity has been maintained.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5

Objective: Couple an arylboronic acid exclusively at the C5 position while preserving the C4–Cl bond .

Reagents:

-

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine (1.0 equiv, 1.0 mmol, 296.5 mg)

-

Arylboronic acid (1.05 equiv, 1.05 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg)

-

Na₂CO₃ (2.0 equiv, 2.0 mmol, 212 mg)

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the pyrimidine scaffold, arylboronic acid, and Pd(dppf)Cl₂.

-

Atmosphere Exchange: Evacuate and backfill the flask with Argon (repeat 3x) to prevent catalyst oxidation.

-

Solvent Addition: Add degassed 1,4-Dioxane, followed by an aqueous solution of Na₂CO₃.

-

Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring. Causality: 80 °C is the thermal ceiling; exceeding this temperature risks activating the C4–Cl bond.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Analytics (The "Self-Check"):

-

LC-MS: The mass spectrum must show the addition of the aryl mass and the loss of iodine (-126 Da). Crucially, the product peak must retain a 3:1 isotopic cluster (M / M+2). This is the definitive, self-validating signature that the C4-Chlorine atom remains intact.

-

¹³C NMR: The C5 carbon signal will shift significantly downfield (from

90 ppm for C–I to

Protocol B: Secondary Functionalization at C4 (Buchwald-Hartwig Amination)

Objective: Install an amine at the sterically hindered C4 position of the C5-arylated intermediate.

Reagents:

-

C5-Aryl-4-chloropyrimidine intermediate (1.0 equiv, 0.5 mmol)

-

Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

-

Pd₂(dba)₃ (0.02 equiv, 0.01 mmol, 9.2 mg)

-

BrettPhos (0.04 equiv, 0.02 mmol, 10.7 mg)

-

Cs₂CO₃ (2.0 equiv, 1.0 mmol, 326 mg)